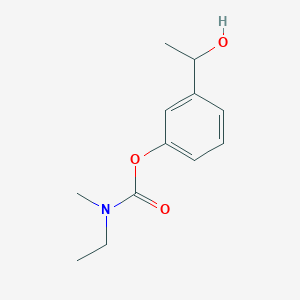

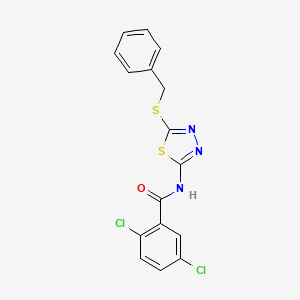

![molecular formula C23H22N2O4 B2525113 2-(2-吗啉乙基)-1-苯基-1,2-二氢色烯并[2,3-c]吡咯-3,9-二酮 CAS No. 634573-52-7](/img/structure/B2525113.png)

2-(2-吗啉乙基)-1-苯基-1,2-二氢色烯并[2,3-c]吡咯-3,9-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

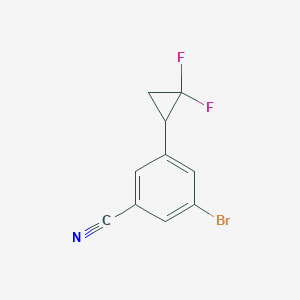

The compound "2-(2-Morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" is a derivative of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, which is a scaffold that has been explored for its potential biological activities. The morpholinoethyl group attached to this core structure suggests an interest in modifying the compound's properties, possibly to enhance its interaction with biological targets or to modulate its physical and chemical characteristics .

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions, as seen in the synthesis of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which can be achieved using a practical and efficient multicomponent process . This approach is compatible with a wide range of substituents and allows for the synthesis of compounds under mild conditions. The products from such syntheses can typically be isolated by crystallization without the need for chromatography, indicating a straightforward purification process .

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been elucidated using various spectroscopic techniques. For instance, a related compound, 1-(morpholino(phenyl)methyl)pyrrolidine-2,5-dione, has had its structure determined through micro elemental analysis, IR, 1H NMR, 13C NMR, UV–Visible techniques, and mass spectrometry. Crystallographic studies have also been conducted, revealing that the morpholino moiety adopts a chair conformation, which could be relevant for understanding the conformational preferences of the morpholinoethyl group in the compound of interest .

Chemical Reactions Analysis

The reactivity of the morpholino group in related compounds has been explored in various contexts. For example, the ring-opening polymerization of morpholine-2,5-dione derivatives has been studied, although such reactions with metal catalysts often result in low molecular weight oligomers or kinetically-inert products . Additionally, the tautomerism of enamines derived from 2-tetralone has been investigated, showing different nucleophilic behavior between morpholine and pyrrolidine enamines, which could provide insights into the reactivity of the morpholinoethyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to understand their interaction with various environments. For instance, 1H-pyrrole-2,5-dione derivatives have been synthesized and their action as corrosion inhibitors for carbon steel in hydrochloric acid medium has been investigated. These studies have included electrochemical methods, XPS, and DFT studies, revealing that such compounds are good corrosion inhibitors and that their adsorption on steel surfaces is mainly controlled by a chemisorption process . This information could be useful in predicting the behavior of the compound of interest in similar environments.

科学研究应用

合成和化学结构

化合物2-(2-吗啉乙基)-1-苯基-1,2-二氢色烯并[2,3-c]吡咯-3,9-二酮属于一类更广泛的化学物质,这些化学物质因其独特的化学性质和应用而被合成和研究。例如,与该结构相关的化合物,如5-三氟甲氧基-1H-吲哚-2,3-二酮衍生物,已被合成并对其晶体结构进行了分析,以了解分子相互作用,展示了该化合物在材料科学和化学研究中的相关性 (Kaynak et al., 2013)。类似地,1H-吡咯-2,5-二酮衍生物的合成表明它们作为碳钢腐蚀的有机抑制剂的潜力,表明它们在材料保护和工程中的重要性 (Zarrouk et al., 2015).

光致发光特性

对含有1,4-二氧代-3,6-二苯基吡咯并[3,4-c]吡咯(DPP)单元的共轭聚合物的研究揭示了它们显着的光致发光特性,使其适用于电子应用 (Beyerlein & Tieke, 2000)。这突出了此类化合物在光电子学和光子学新材料开发中的潜力。

电化学和防腐蚀应用

将1H-吡咯-2,5-二酮衍生物作为盐酸介质中碳钢腐蚀的有效抑制剂进行的研究表明该化合物在腐蚀科学领域的关联性,表明其在保护工业材料免受降解方面的实用性 (Zarrouk et al., 2015).

药物化学和药物设计

二氢嘧啶-2,4(1H,3H)-二酮衍生物的合成和体外细胞毒性评估表明这些化合物潜在的医学应用,特别是在新疗法的设计和开发中 (Udayakumar et al., 2017).

材料科学和聚合物化学

用于聚合物太阳能电池中电子传输层的醇溶性n型共轭聚电解质的创建证明了此类化合物在可再生能源技术中的适用性 (Hu et al., 2015)。此外,在电子和光电器件中使用DPP颜料的哌啶基和吗啉基衍生物的晶体结构、热氧化和热稳定性的研究进一步强调了这些化合物在先进材料研究中的重要性 (Kučerík et al., 2012).

未来方向

Future research could explore the potential applications of this compound in various fields, given its complex structure and the known biological activity of many pyrrole derivatives . Further studies could also investigate the synthesis of this compound in more detail, as well as its physical and chemical properties .

属性

IUPAC Name |

2-(2-morpholin-4-ylethyl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4/c26-21-17-8-4-5-9-18(17)29-22-19(21)20(16-6-2-1-3-7-16)25(23(22)27)11-10-24-12-14-28-15-13-24/h1-9,20H,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRAKVBBTPCXAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

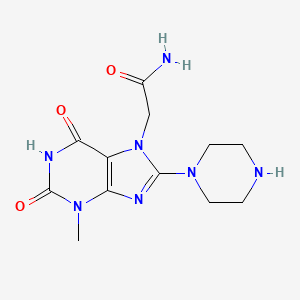

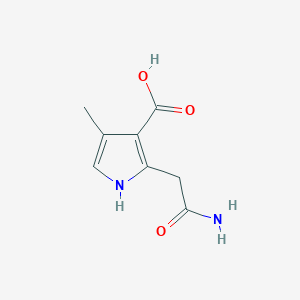

![N-(2,4-difluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2525038.png)

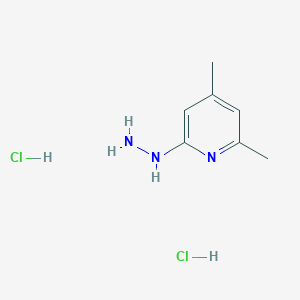

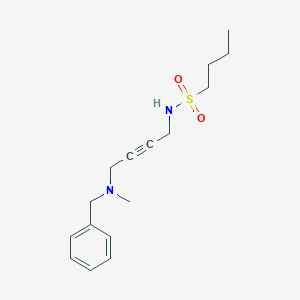

![N-[4-(Aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide;hydrochloride](/img/structure/B2525040.png)

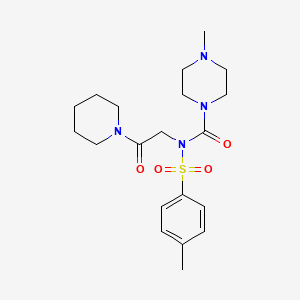

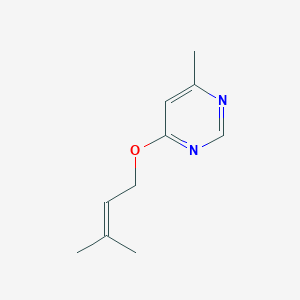

![N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2525042.png)

![N-[2-(4-Chloro-3-methoxyphenyl)-2-fluoroethyl]prop-2-enamide](/img/structure/B2525050.png)

![3-(5-Chloro-2-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2525052.png)